molecular formula C18H19FN2O2 B4460417 3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide

3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide

Cat. No. B4460417
M. Wt: 314.4 g/mol
InChI Key: HUECYBKQUAWKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-fluorophenyl)acetyl]amino}-N-isopropylbenzamide, commonly known as FLI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FLI is a small molecule inhibitor that has been shown to have a unique mechanism of action, making it a promising candidate for drug development. In

Mechanism of Action

FLI works by inhibiting the proteasome pathway, which is responsible for the degradation of proteins in cells. This pathway is essential for the proper functioning of cells, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. FLI binds to the proteasome and prevents the degradation of proteins, leading to the accumulation of toxic proteins and ultimately cell death.
Biochemical and Physiological Effects:
FLI has been shown to have various biochemical and physiological effects, depending on the cell type and disease model used. In cancer cells, FLI has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neurodegenerative diseases, FLI has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins and improving neuronal survival. In infectious diseases, FLI has been shown to inhibit viral replication by targeting the proteasome pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of FLI is its specificity for the proteasome pathway, making it a promising candidate for drug development. FLI has also been shown to have low toxicity in various cell types, making it a safe compound for use in lab experiments. However, FLI has limitations, including its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

FLI has the potential to be a valuable tool in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Future research should focus on optimizing the synthesis of FLI and developing more efficient methods for its delivery in vivo. Additionally, further studies are needed to understand the precise mechanism of action of FLI and its effects on different cell types and disease models. Finally, the potential of FLI as a therapeutic agent should be explored further, with a focus on developing more potent and specific inhibitors of the proteasome pathway.

Scientific Research Applications

FLI has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FLI has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. FLI has also been shown to have potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. In infectious diseases, FLI has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

3-[[2-(4-fluorophenyl)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12(2)20-18(23)14-4-3-5-16(11-14)21-17(22)10-13-6-8-15(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECYBKQUAWKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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